molecular formula C20H20N2O6 B4507953 3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate

3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate

Cat. No.: B4507953
M. Wt: 384.4 g/mol
InChI Key: MSBXZCJLOCIVAF-UHFFFAOYSA-N
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Description

3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate is a useful research compound. Its molecular formula is C20H20N2O6 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.13213636 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocontact Sensitivity to Sunscreens

Research on photocontact sensitivity, particularly in the context of sunscreen allergy and photoallergy, provides insights into how certain chemical compounds used in sunscreens react with the skin under exposure to light. Although the specific compound of interest is not mentioned, this area of study is relevant for understanding the potential dermatological implications of chemical compounds when applied topically and exposed to sunlight (Schauder & Ippen, 1997).

Sorption of Phenoxy Herbicides

The study of phenoxy herbicide sorption to soil, organic matter, and minerals is significant for environmental sciences, particularly in understanding how chemical compounds interact with various environmental matrices. This research can provide a basis for studying the environmental fate, mobility, and persistence of complex chemical compounds similar to the one of interest (Werner, Garratt, & Pigott, 2012).

Occurrences and Toxicities of Organic Sunscreen Components

Investigations into the environmental occurrence, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products, shed light on the environmental and health impacts of synthetic compounds found in consumer products. This line of research is pertinent for assessing the safety and ecological effects of chemical compounds designed for human use (Kim & Choi, 2014).

Redox Mediators in Treatment of Organic Pollutants

The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants highlights an innovative approach to remediate environmental contaminants. This research area is relevant for the development of new methodologies for environmental clean-up, including the degradation of complex organic compounds (Husain & Husain, 2007).

Analytical Methods for Determining Antioxidant Activity

Exploring various analytical methods used in determining antioxidant activity can provide insights into the evaluation of chemical compounds for their potential health benefits. Understanding these methods is crucial for assessing the biological activities of new compounds, including their antioxidant properties (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-24-14-3-2-4-15(11-14)26-13-18-17-6-5-16(12-19(17)28-21-18)27-20(23)22-7-9-25-10-8-22/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBXZCJLOCIVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.